molecular formula C20H27NO2S B12374789 Icmt-IN-29

Icmt-IN-29

Cat. No.: B12374789
M. Wt: 345.5 g/mol
InChI Key: FBMPZZFXBPBSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icmt-IN-29 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular pharmacology .

Preparation Methods

The synthesis of Icmt-IN-29 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to meet the demand for research and development .

Chemical Reactions Analysis

Icmt-IN-29 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Icmt-IN-29 has a wide range of applications in scientific research:

Mechanism of Action

Icmt-IN-29 exerts its effects by inhibiting the activity of ICMT, which is responsible for the methylation of isoprenylated cysteine residues in proteins. This inhibition disrupts the post-translational modification of proteins, leading to altered cellular functions. The molecular targets include proteins involved in cell signaling pathways, such as the Ras family of GTPases. The inhibition of ICMT can induce autophagy and apoptosis in cancer cells, thereby impairing tumor growth .

Comparison with Similar Compounds

Icmt-IN-29 is compared with other ICMT inhibitors such as cysmethynil and indole-based inhibitors. While cysmethynil is a prototypical inhibitor, this compound has shown higher potency and specificity. The unique structural features of this compound contribute to its enhanced activity and selectivity. Similar compounds include:

This compound stands out due to its superior inhibitory activity and potential therapeutic applications, making it a valuable compound in the study of ICMT and related biological processes.

Properties

Molecular Formula

C20H27NO2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-thiophen-2-yloxan-4-yl)ethyl]-3-methoxyaniline

InChI

InChI=1S/C20H27NO2S/c1-19(2)15-20(10-12-23-19,18-8-5-13-24-18)9-11-21-16-6-4-7-17(14-16)22-3/h4-8,13-14,21H,9-12,15H2,1-3H3

InChI Key

FBMPZZFXBPBSFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=CS3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.